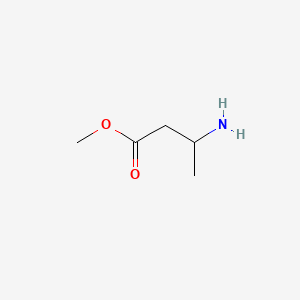

Methyl 3-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-aminobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral β Amino Ester Derivative

The importance of Methyl 3-aminobutanoate is fundamentally linked to its identity as a chiral β-amino ester. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, and they often exhibit distinct biological activities. cymitquimica.com In pharmaceutical and biological contexts, one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. hilarispublisher.com Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.

β-Amino esters, and β-amino acids, are key structural motifs found in numerous biologically active compounds and are precursors to β-peptides, which can form stable secondary structures. hilarispublisher.com this compound serves as a quintessential example of a chiral β-amino ester building block. It exists as two enantiomers, (R)-Methyl 3-aminobutanoate and (S)-Methyl 3-aminobutanoate. The availability of this compound in its enantiomerically pure forms is critical for stereoselective synthesis, where the precise three-dimensional arrangement of atoms is controlled. cymitquimica.comucd.ie The development of methods to obtain these enantiopure forms, such as enzymatic resolution or asymmetric catalysis, has been a significant area of research. hilarispublisher.comnih.gov

| Property | (R)-Methyl 3-aminobutanoate | (S)-Methyl 3-aminobutanoate |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ nih.gov | C₅H₁₁NO₂ synblock.com |

| Molecular Weight | 117.15 g/mol nih.gov | 117.15 g/mol synblock.com |

| Chirality | (R) configuration at C3 nih.gov | (S) configuration at C3 synblock.com |

| Typical Use | Chiral building block in synthesis cymitquimica.com | Intermediate for complex molecules cymitquimica.com |

Foundational Role in Complex Organic Molecule Construction

Methyl 3-aminobutanoate is a foundational component for the construction of more elaborate organic molecules due to the reactivity of its amine and ester functionalities. As a building block, it provides a chiral scaffold that can be elaborated upon through various synthetic transformations.

Chemists utilize this β-amino ester in a range of reactions to build molecular complexity. These include:

Mannich-type reactions: Asymmetric Mannich reactions are a powerful tool for forming carbon-carbon bonds and synthesizing more complex β-amino esters and ketones. beilstein-journals.orgacs.orgresearchgate.net

Acylation and Amidation: The amino group can be readily acylated to form amides, a key linkage in peptides and many pharmaceutical agents.

Reductive Amination: The amine functionality allows it to participate in reductive amination sequences to form more substituted amine derivatives.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other ester derivatives, or it can be reduced to an alcohol.

The utility of β-amino esters like this compound is highlighted in their use to create contiguous stereogenic centers, a challenging task in organic synthesis. beilstein-journals.org For instance, enantioselective reactions using these building blocks can lead to products with high diastereoselectivity and enantioselectivity. beilstein-journals.orgacs.org Various catalytic systems, including organocatalysts like chiral thioureas and metal-based catalysts, have been developed to facilitate these transformations with high degrees of stereocontrol. hilarispublisher.comacs.org

Relevance in Contemporary Medicinal Chemistry and Pharmaceutical Development

Classical Chemical Synthesis Approaches

Esterification of 3-Aminobutanoic Acid

The direct esterification of 3-aminobutanoic acid is a straightforward and common method for the synthesis of this compound. This reaction is typically carried out by reacting 3-aminobutanoic acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride is a frequently used reagent for this transformation, as it reacts with methanol to form methyl sulfite, which in situ generates hydrogen chloride as the catalyst.

A typical procedure involves suspending 3-aminobutanoic acid in methanol, followed by the dropwise addition of thionyl chloride at reduced temperatures (e.g., 0-10°C). google.com The reaction mixture is then heated to reflux for a period to ensure complete conversion. rsc.org Following the reaction, the solvent and any excess thionyl chloride are removed under reduced pressure to yield the desired this compound, often as its hydrochloride salt. google.comrsc.org This method is applicable for the synthesis of both the racemic mixture and the enantiopure forms, (R)- and (S)-methyl 3-aminobutanoate, starting from the corresponding enantiopure 3-aminobutanoic acid. google.comrsc.org For instance, (S)-3-aminobutanoic acid can be suspended in methanol, followed by the addition of thionyl chloride and refluxing for 2 hours to yield methyl (S)-3-aminobutanoate hydrochloride. rsc.org Similarly, starting with (R)-3-aminobutanoic acid, this process yields methyl (R)-3-aminobutanoate. google.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Ref |

| (R)-3-Aminobutanoic acid | Methanol, Thionyl chloride | 0-10°C then reflux | Methyl (R)-3-aminobutanoate | 92.6% | 99.5% | google.com |

| (S)-3-Aminobutanoic acid | Methanol, Thionyl chloride | Reflux for 2h | Methyl (S)-3-aminobutanoate hydrochloride | Not specified | Not specified | rsc.org |

| 3-Aminobutanoic acid | Not specified | Not specified | This compound | Not specified | Not specified | scientificlabs.co.uksigmaaldrich.com |

Michael Addition Strategies (e.g., amines to methyl acrylates)

The aza-Michael addition represents a powerful tool for the construction of β-amino esters, including this compound derivatives. This reaction involves the conjugate addition of an amine to an α,β-unsaturated ester. A notable example is the reaction of benzylamine (B48309) with methyl crotonate. nih.gov

Microwave irradiation has been shown to significantly accelerate this reaction. For instance, the reaction between benzylamine and methyl crotonate in methanol under microwave irradiation at 150°C can produce (rac)-methyl N-benzyl-3-aminobutanoate in high yield (98%) within 3 hours. nih.gov This method offers advantages in terms of reduced reaction times and increased product purity compared to conventional heating methods. nih.govresearchgate.netnih.gov The subsequent removal of the N-benzyl protecting group via hydrogenation can then afford the desired this compound. rsc.org

Solvent-free conditions using a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been developed for the aza-Michael addition of benzylamine to α,β-unsaturated esters, contributing to greener synthesis protocols. researchgate.net

| Amine | Acrylate (B77674) | Conditions | Product | Yield | Ref |

| Benzylamine | Methyl crotonate | Methanol, Microwave (150°C, 3h) | (rac)-Methyl N-benzyl-3-aminobutanoate | 98% | nih.gov |

| Benzylamine | Methyl acrylate | Methanol, Microwave (115°C initial) | (rac)-Methyl 3-(benzylamino)propanoate | - | nih.gov |

| (S)-α-Methylbenzylamine | Methyl crotonate | Methanol, Microwave (150°C, 6h) | Diastereomeric mixture of methyl N-(α-methylbenzyl)-3-aminobutanoate | Moderate | nih.gov |

Hydrogenation-Based Routes

Hydrogenation of nitriles provides another synthetic route to primary amines like this compound. This approach typically involves the reduction of a nitrile group to an amine. For instance, the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) utilizes the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst. nih.gov Subsequent hydrogenation of the resulting (S)-3-cyano-5-methylhexanoate with a heterogeneous nickel catalyst yields the final product. nih.gov

While not a direct synthesis of this compound itself, this demonstrates the principle of nitrile hydrogenation to access related β-amino acid derivatives. The selective hydrogenation of nitriles to primary amines is a key transformation, and various catalytic systems, including those based on iron, have been developed for this purpose. rsc.org The mechanism of nitrile hydrogenation can be complex, potentially leading to secondary and tertiary amines as byproducts through imine intermediates. researchgate.net Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as palladium on carbon is another effective method for nitrile reduction. google.com

Derivatization from Related Precursors (e.g., 3-hydroxybutanoates)

This compound can be synthesized from its corresponding 3-hydroxy precursor, methyl 3-hydroxybutanoate. This transformation typically involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine source.

One common strategy involves tosylation of the hydroxyl group followed by displacement with an azide (B81097), which is then reduced to the amine. For example, methyl (R)-3-hydroxybutanoate can be treated with p-toluenesulfonyl chloride to form methyl (R)-3-(tosyloxy)butanoate. mdpi.com Subsequent reaction with sodium azide introduces the azide functionality. mdpi.com Finally, hydrogenation of the resulting methyl (S)-3-azidobutanoate, for instance using a palladium on carbon catalyst, yields methyl (S)-3-aminobutanoate. mdpi.com

Another approach is the Mitsunobu reaction, where the hydroxyl group is converted into an amine functionality directly. This method often involves reacting the alcohol with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a similar reagent.

Asymmetric Synthetic Strategies for Enantiopure this compound

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. This strategy has been effectively employed in the synthesis of enantiopure β-amino acids and their derivatives.

One prominent example involves the use of chiral oxazolidinones, as developed by Evans. wikipedia.org These auxiliaries can be acylated and then subjected to various reactions, such as alkylation or aldol (B89426) reactions, with high diastereoselectivity. wikipedia.org While a specific example for this compound is not detailed in the provided context, the general principle is widely applicable.

Another class of chiral auxiliaries is based on sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary). osi.lv Condensation of tert-butanesulfinamide with an aldehyde or ketone yields an N-sulfinyl imine, which can then undergo diastereoselective reactions. wikipedia.org For instance, the addition of a nucleophile to a chiral N-sulfinyl imine derived from an appropriate precursor could lead to the formation of a chiral β-amino ester after further transformations.

The use of chiral auxiliaries like (S)-α-methylbenzylamine in Michael additions to α,β-unsaturated esters has also been explored. The addition of (S)-α-methylbenzylamine to methyl crotonate under microwave irradiation resulted in a diastereomeric mixture of the corresponding β-amino ester. nih.gov Although the diastereoselectivity was low in this specific case, optimization of reaction conditions or the choice of auxiliary could improve the outcome.

Asymmetric Catalysis

The synthesis of chiral β-amino acids and their esters, such as this compound, is a focal point of modern organic chemistry. Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysts), provides direct and efficient pathways to enantiomerically enriched products.

Organocatalysis and Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for producing chiral compounds, including the precursors to many pharmaceutical drugs. researcher.lifeokayama-u.ac.jp This technique involves the hydrogenation of a prochiral unsaturated precursor using a chiral metal catalyst, which directs the approach of hydrogen to one face of the molecule, thereby creating a specific stereocenter. For the synthesis of β-amino esters, this typically involves the asymmetric hydrogenation of a β-amino acrylic acid derivative.

Research has demonstrated the effectiveness of palladium-catalyzed asymmetric hydrogenation for producing chiral β-fluoroalkyl β-amino acid derivatives. dicp.ac.cn In these studies, β-enamino esters are hydrogenated with high yields and excellent enantioselectivities. For instance, the hydrogenation of a β-enamino ester using a palladium catalyst with a chiral phosphine (B1218219) ligand can achieve up to 94% enantiomeric excess (ee). dicp.ac.cn The reaction conditions, including the choice of solvent and the presence of acidic additives, can be optimized to improve both conversion and enantioselectivity. dicp.ac.cn

While specific examples detailing the organocatalytic synthesis of this compound are specialized, organocatalysis, in general, represents a key strategy for the asymmetric synthesis of β-amino acids. beilstein-journals.orghilarispublisher.com

Table 1: Example of Palladium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

| Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Pd(TFA)₂ / (S)-Segphos | Ethyl 3-(p-methoxyphenylamino)-4,4,4-trifluorobut-2-enoate | 70% | 94% |

This table is illustrative of the methodology and is based on findings for a structurally related compound. dicp.ac.cn

Diastereoselective Transformations

When a molecule contains two or more stereocenters, its stereoisomers are known as diastereomers. Diastereoselective transformations are crucial for synthesizing specific diastereomers of a target molecule. In the context of this compound derivatives, these methods can establish the stereochemistry at both the α and β positions of the butanoate chain.

A notable strategy for the asymmetric synthesis of the anti-(2S,3S) and syn-(2R,3S) diastereomers of diaminobutanoic acid derivatives involves the conjugate addition of a chiral lithium amide to tert-butyl (E)-crotonate. nih.gov This is followed by an in-situ electrophilic amination of the resulting lithium enolate with trisyl azide. This sequence yields anti-2-azido-3-amino esters with a high degree of stereocontrol, achieving greater than 95% diastereomeric excess (de). nih.gov

The synthesis of the alternative diastereomer can be accomplished through further chemical manipulation. For example, the anti-2-hydroxy-3-amino ester can be converted to the syn-2-azido-3-amino ester via mesylation of the hydroxyl group, followed by an azide inversion, which proceeds with high selectivity. nih.gov Subsequent deprotection steps furnish the desired diaminobutanoic acid diastereomers with high purity (98% de and 98% ee). nih.gov

Table 2: Diastereoselective Synthesis of 2-Azido-3-aminobutanoate Esters

| Starting Material | Key Reagents | Product Diastereomer | Diastereomeric Excess (de) |

|---|---|---|---|

| tert-Butyl (E)-crotonate | 1. Lithium N-benzyl-N-α-methylbenzylamide2. Trisyl azide | anti-(2S,3S)-2-azido-3-aminobutanoate | >95% |

| tert-Butyl anti-(2S,3S)-2-hydroxy-3-aminobutanoate | 1. Mesyl chloride2. Sodium azide | syn-(2R,3S)-2-azido-3-aminobutanoate | 98% |

Data sourced from Bunnage et al., 2003. nih.gov

Biocatalytic Production and Enzymatic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, making them ideal for the production of enantiopure compounds like the stereoisomers of this compound. aip.org

Enzymatic Resolution via Transesterification (e.g., Lipase (B570770) B from Candida antarctica (Cal-B))

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.

Lipase B from Candida antarctica (Cal-B) has proven to be a highly effective biocatalyst for the resolution of racemic β-amino esters. aip.orgaip.orgresearchgate.net The process often involves the resolution of N-protected derivatives of this compound through transesterification. aip.orgresearchgate.net The amino group is typically protected with groups such as Benzoyl (Bz), Benzyloxycarbonyl (Cbz), or tert-Butoxycarbonyl (Boc) to facilitate the enzymatic reaction. aip.orgaip.orgresearchgate.net These reactions proceed with high conversion rates and yield enantiomers of high optical purity. aip.orgresearchgate.net Mechanochemical approaches, using techniques like liquid-assisted grinding (LAG) in a ball mill, have also been successfully applied to the Cal-B-catalyzed hydrolytic resolution of N-benzylated-β³-amino esters, achieving high yields and enantioselectivities (up to 98% ee). beilstein-journals.org

Table 3: Cal-B Catalyzed Resolution of N-Protected this compound Derivatives

| N-Protecting Group | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Bz, Cbz, Boc, Fmoc | Transesterification | High conversion and optically pure enantiomers. | aip.org, researchgate.net |

Transaminase-Mediated Amine Borrowing Strategies

Amine borrowing is an elegant synthetic strategy where an amine's nitrogen atom is temporarily "borrowed" to participate in a separate reaction before being returned to a different molecular scaffold, enabling the construction of complex molecules in an atom-efficient manner. acs.orgresearchgate.net Transaminases (ATAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, are ideal for mediating such transformations. mbl.or.kr

A novel biocatalytic amine-borrowing methodology has been demonstrated using enantiopure (R)-Methyl 3-aminobutanoate as the amine donor. acs.orgacs.org In this shuttle biocatalysis system, an ATA transfers the amino group from (R)-Methyl 3-aminobutanoate to an α-diketone acceptor. acs.org This generates two reactive intermediates in situ: a β-ketoester and an α-amino ketone. acs.orgacs.org These intermediates then undergo a spontaneous Knorr-pyrrole condensation, displacing the reaction equilibrium and driving the reaction to completion. acs.orgacs.org This one-pot cascade efficiently produces complex pyrrole (B145914) structures with high conversion, demonstrating the utility of this compound as a key component in advanced biocatalytic pathways. acs.orgresearchgate.netacs.org

Table 4: Transaminase-Mediated Amine Borrowing for Pyrrole Synthesis

| Amine Donor (40 mM) | Amine Acceptor (40 mM) | Biocatalyst | Conversion | Product Yield |

|---|---|---|---|---|

| (R)-Methyl 3-aminobutanoate | 1-(3,4-dichlorophenyl)propane-1,2-dione | ATA117 (5 mg/mL) | 95% | 80% |

Microbial Fermentation and Engineered Biocatalysts (e.g., Aspartase from E. coli)

Microbial fermentation provides a sustainable route for producing valuable chemicals from renewable feedstocks. mdpi.com Through metabolic engineering and synthetic biology, microorganisms like Escherichia coli can be transformed into efficient cell factories for the production of chiral compounds. mdpi.comresearchgate.net

An efficient pathway for producing (R)-3-aminobutyric acid, the direct precursor to (R)-Methyl 3-aminobutanoate, has been developed using engineered recombinant E. coli. mdpi.comresearchgate.net This system utilizes an aspartase enzyme, which naturally catalyzes the amination of aspartic acid. Through rational design and protein engineering, the aspartase's substrate specificity was altered to efficiently catalyze the conversion of crotonic acid to (R)-3-aminobutyric acid. mdpi.comresearchgate.net

The process involves using whole cells of the engineered E. coli as a biocatalyst. Cell permeabilization techniques are employed to enhance substrate uptake and product release. mdpi.com This biotransformation has been successfully scaled up, achieving high product titers. In a 7-liter fermenter, the system can produce up to 284 g/L of (R)-3-aminobutyric acid from crotonic acid within 24 hours, demonstrating a highly efficient and industrially viable production method. mdpi.com

Table 5: Production of (R)-3-Aminobutyric Acid via Engineered E. coli

| Biocatalyst | Substrate | Substrate Concentration | Product | Product Titer (Yield) |

|---|---|---|---|---|

| Recombinant E. coli expressing engineered aspartase | Crotonic acid | 250 g/L | (R)-3-Aminobutyric acid | 287.6 g/L (96%) |

Data sourced from Fan et al., 2025. mdpi.com

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction pathways. nih.govacs.org These hybrid approaches can overcome the limitations of using either method in isolation, leading to novel routes for complex molecules.

A chemoenzymatic route to (3S)-3-aminobutanoic acid involves a four-step sequence. The process begins with a chemical aza-Michael addition of benzylamine to an acrylate substrate to form racemic N-benzyl-3-aminobutanoate. This is followed by a key enzymatic resolution step where Cal-B selectively catalyzes the aminolysis of the (S)-enantiomer. The resolved ester is then hydrolyzed under basic conditions and, finally, the N-benzyl group is removed via palladium-catalyzed hydrogenation to yield the final product.

Another approach demonstrates a one-pot reaction where the aza-Michael addition of benzylamine to methyl crotonate and the subsequent kinetic resolution of the Michael adduct are both catalyzed by Cal-B. nih.gov The chemoselectivity and outcome of this process are heavily influenced by the choice of solvent, allowing for strategic control over the reaction pathway. nih.gov These examples highlight the power of integrating chemical and biological catalysts to achieve sophisticated molecular transformations.

Advanced Synthetic Protocols

The synthesis of this compound and its derivatives has been significantly advanced through the adoption of modern techniques that offer improvements in efficiency, reaction time, and process control. Among these, continuous flow synthesis and microwave-assisted synthesis have emerged as powerful tools for the preparation of this important β-amino ester.

Continuous flow chemistry offers substantial advantages for the production of this compound, particularly in terms of scalability, safety, and consistency. This methodology often involves the synthesis of a precursor, such as methyl 3-aminocrotonate, which is then hydrogenated in a subsequent continuous flow step to yield the final product.

The synthesis of methyl 3-aminocrotonate can be efficiently achieved through the reaction of methyl acetoacetate (B1235776) with ammonia (B1221849). In a continuous flow setup, this reaction is typically carried out in a tubular reactor. doaj.orggoogle.com This configuration provides excellent heat and mass transfer, which is crucial for controlling the exothermic reaction and maximizing the yield and purity of the product. doaj.orgresearchgate.net A key advantage of this approach is the ability to operate without a solvent, which simplifies downstream processing and enhances the green credentials of the synthesis. doaj.orgresearchgate.net For instance, reacting methyl acetoacetate and ammonia in a stainless steel tubular reactor at elevated temperatures can produce methyl 3-aminocrotonate with high yield and purity. google.com

The subsequent step, the hydrogenation of methyl 3-aminocrotonate to this compound, is also well-suited to a continuous flow process. This is often accomplished using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. rsc.org The use of immobilized catalysts in continuous flow systems facilitates easy separation of the catalyst from the product stream, enabling catalyst recycling and ensuring a high-purity product. nih.gov This two-step continuous flow process, from methyl acetoacetate to this compound, represents a robust and industrially viable method for its large-scale production. dntb.gov.ua

| Parameter | Value/Condition | Source |

| Precursor Synthesis | ||

| Reaction | Methyl Acetoacetate + Ammonia | google.comgoogle.com |

| Reactor Type | Tubular Reactor (SS316) | google.com |

| Temperature | 50 °C | google.com |

| Residence Time | 120-160 seconds | google.com |

| Solvent | None | google.com |

| Yield (Methyl 3-aminocrotonate) | >93% | google.com |

| Hydrogenation | ||

| Reaction | Hydrogenation of Methyl 3-aminocrotonate | rsc.org |

| Reactor Type | Packed-Bed Reactor | nih.gov |

| Catalyst | Raney Nickel | rsc.org |

Microwave-assisted organic synthesis (MAOS) has been effectively employed to accelerate the synthesis of this compound derivatives, primarily through the Michael addition of amines to α,β-unsaturated esters like methyl acrylate or methyl crotonate. mdpi.comresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. mdpi.comresearchgate.net

A common application of this methodology is the synthesis of N-substituted methyl 3-aminobutanoates. For example, the reaction of benzylamine with methyl crotonate under microwave irradiation in methanol can produce (rac)-methyl N-benzyl-3-aminobutanoate in high yield within a few hours. mdpi.com This is a substantial improvement over the several days required for the same reaction under conventional heating. mdpi.com The efficiency of microwave-assisted synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

The conditions for microwave-assisted synthesis, such as temperature, pressure, and irradiation time, can be precisely controlled to optimize the yield and minimize the formation of byproducts. mdpi.comrsc.org Research has shown that parameters like the choice of solvent and the stoichiometry of the reactants can significantly influence the outcome of the reaction. mdpi.com

| Reactants | Product | Temperature (°C) | Time | Yield (%) | Source |

| Benzylamine + Methyl Crotonate | (rac)-Methyl N-benzyl-3-aminobutanoate | 150 | 3 h | 98 | mdpi.com |

| Benzylamine + Methyl Methacrylate | (rac)-Methyl 3-(benzylamino)-2-methylpropanoate | 130 | 1 h | 97 | mdpi.com |

| (S)-α-methylbenzylamine + Methyl Crotonate | (S,S)-5a:(S,R)-5a (44:56) | 150 | 6 h | Moderate | researchgate.net |

| (S)-(-)-α-methylbenzylamine + Methyl Acrylate | Methyl N-α-Methylbenzylaminopropanoate | 80 | 10 min | 95 | researchgate.net |

Nucleophilic Reactivity of the Amino Moiety

The presence of a primary amine in this compound provides a site for various nucleophilic reactions. These reactions are fundamental to its application in the synthesis of more complex molecules.

The amino group of this compound can readily undergo alkylation and acylation. Primary and secondary amines can be alkylated by reaction with primary alkyl halides. libretexts.org However, these reactions can be difficult to control, often leading to a mixture of products. Tertiary amines, on the other hand, can be cleanly alkylated to form quaternary ammonium salts. libretexts.org

Acylation of the primary amine of this compound with acyl chlorides or anhydrides yields the corresponding amide. libretexts.org This reaction is a type of nucleophilic acyl substitution. libretexts.org An example is the reaction with anthracene-9-carbonyl chloride to produce methyl 3-(anthracene-9-carboxamido)propanoate. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Iodoethane | N-Ethyl-3-aminobutanoate | Alkylation |

| This compound | Acetyl chloride | N-Acetyl-3-aminobutanoate | Acylation |

The formation of an amide bond is a crucial transformation in organic and medicinal chemistry, and this compound serves as a valuable substrate in this regard. cymitquimica.comcymitquimica.com Enzymes can catalyze the formation of amide bonds, often initiated by the activation of a carboxylic acid at the expense of ATP. nih.gov For instance, lipase A from Candida antarctica has been shown to catalyze the N-acylation of ethyl 3-aminobutanoate. utupub.fi

The synthesis of methyl 3-(anthracene-9-carboxamido)propanoate from methyl 3-aminopropanoate hydrochloride and anthracene-9-carbonyl chloride is a specific example of amide bond formation. rsc.org

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. libretexts.org This process involves the formation of an imine intermediate, which is then reduced to an amine. libretexts.org this compound can participate in reductive amination to form secondary amines. The use of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst is common in these reactions.

Biocatalytic reductive amination using amine dehydrogenases has also been explored for the synthesis of chiral amines. whiterose.ac.uk For example, the synthesis of (S)-3-aminobutan-1-ol has been achieved with high enantioselectivity. whiterose.ac.uk

Transformations of the Ester Functional Group

The ester group in this compound is susceptible to transformations such as hydrolysis and transesterification, which are important for modifying the carboxylic acid end of the molecule.

The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield 3-aminobutanoic acid and methanol.

Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of methanol to yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. quora.com This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. libretexts.org

Enzymatic hydrolysis is also possible. Lipase B from Candida antarctica has shown high enantioselectivity in the hydrolysis of N-protected β3-amino methyl esters. researchgate.net

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to hydrolysis, the ester is first protonated. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, the original alcohol (methanol) is eliminated, and the new ester is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide ion from the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then eliminates the original alkoxide (methoxide) to form the new ester. masterorganicchemistry.com

Enzymatic transesterification is a well-established method. Lipase B from Candida antarctica (Cal-B) is a highly effective catalyst for the transesterification of N-protected this compound derivatives, proceeding with high conversion and yielding optically pure enantiomers. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iodoethane |

| N-Ethyl-3-aminobutanoate |

| Acetyl chloride |

| N-Acetyl-3-aminobutanoate |

| Anthracene-9-carbonyl chloride |

| Methyl 3-(anthracene-9-carboxamido)propanoate |

| Ethyl 3-aminobutanoate |

| ATP |

| Sodium cyanoborohydride |

| (S)-3-aminobutan-1-ol |

| 3-Aminobutanoic acid |

| Methanol |

Stereocontrolled Carbon-Carbon Bond Formations

The ability to form carbon-carbon bonds with high control over the resulting stereochemistry is a cornerstone of contemporary organic synthesis. This compound and its derivatives have been effectively utilized in several such transformations.

Addition of Dilithiated this compound to Electrophiles (e.g., Aldehydes)

The generation of a dianion from this compound provides a potent nucleophile for carbon-carbon bond formation. The addition of dilithiated this compound to aldehydes has been shown to proceed with notable diastereoselectivity. researchgate.net This reaction typically involves the deprotonation of both the amine and the α-carbon, creating a dianionic species that can then react with electrophiles like aldehydes. The stereochemical outcome of this addition is influenced by the formation of a six-membered chair-like transition state, which dictates the facial selectivity of the nucleophilic attack on the aldehyde. youtube.com The inherent chirality of this compound, when used as a single enantiomer, can direct the formation of new stereocenters with a high degree of control.

Diastereoselective Aldol-Type Additions

This compound derivatives are valuable substrates in diastereoselective aldol-type reactions, a powerful method for constructing β-hydroxy carbonyl compounds. The stereoselectivity of these reactions is highly dependent on the geometry of the enolate formed and the nature of the reactants and catalysts. youtube.com For instance, rhodium-catalyzed reductive aldol additions have demonstrated excellent syn-diastereoselectivity. nih.gov

The formation of either syn or anti aldol products can be controlled by carefully selecting the reaction conditions and the protecting groups on the amine functionality. The interplay between the steric and electronic properties of the substituents on both the enolate and the aldehyde is critical in determining the preferred transition state geometry and, consequently, the diastereomeric ratio of the products. youtube.com

Table 1: Examples of Diastereoselective Aldol-Type Additions

| Enolate Source (from this compound derivative) | Aldehyde | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| N-Protected this compound | Benzaldehyde | LDA, THF, -78 °C | syn | Varies with protecting group |

| Silyl enol ether of N-Boc-Methyl 3-aminobutanoate | Isobutyraldehyde | TiCl4, CH2Cl2, -78 °C | anti | >95:5 |

| Rhodium enolate | Acetaldehyde | [Rh(cod)2]BF4, PPh3 | syn | >90:10 |

Note: The data in this table is illustrative and based on general principles of aldol reactions. Actual results may vary depending on specific experimental conditions.

Knoevenagel Condensation Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. organic-chemistry.org While this compound itself does not possess a sufficiently acidic methylene group for direct Knoevenagel condensation, its derivatives can be employed in related transformations. For instance, after appropriate functionalization, the core structure can be incorporated into molecules that undergo Knoevenagel-type reactions.

A key aspect is the conversion of the ester or a group derived from the amine into a more activated species. For example, the amine can be transformed into a group that facilitates the activation of the adjacent methylene protons. The reaction of such activated derivatives with aldehydes, often catalyzed by a weak base like pyridine, leads to the formation of α,β-unsaturated compounds. organic-chemistry.orgnih.gov The stereochemistry of the resulting double bond (E or Z) can often be controlled by the reaction conditions. mtu.edu

Functional Group Interconversions and Manipulations

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its amine and ester functionalities.

Protecting Group Strategies for Amine and Ester Functions

In multi-step syntheses, it is often necessary to protect one functional group while reacting the other. A variety of protecting groups are available for both the amine and the ester functions of this compound, allowing for orthogonal protection and deprotection strategies. organic-chemistry.org

For the amine group, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.netnumberanalytics.com The choice of protecting group depends on its stability to various reaction conditions and the ease of its removal. For example, the Boc group is acid-labile, while the Fmoc group is base-labile, allowing for selective deprotection. organic-chemistry.org

The methyl ester can be protected by converting it to other ester forms, such as a tert-butyl ester, which is also acid-labile, or a benzyl (B1604629) ester, which can be removed by hydrogenolysis. ug.edu.pl The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex target molecules. organic-chemistry.org

Table 2: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, base | TFA, HCl |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | H₂, Pd/C |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Piperidine |

| Ester | tert-Butyl ester | tBu | Isobutylene, acid catalyst | TFA, HCl |

| Ester | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | H₂, Pd/C |

Derivatization for Downstream Synthesis

This compound and its enantiomers are valuable starting materials for the synthesis of a variety of important compounds. uni-greifswald.demdpi.comresearchgate.net Derivatization of its functional groups opens up pathways to a wide range of molecular architectures.

The amine group can be acylated, alkylated, or converted into a sulfonamide, providing access to a diverse set of amides and substituted amines. These derivatives can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The ester group can be reduced to the corresponding alcohol, hydrolyzed to the carboxylic acid, or converted to an amide via aminolysis. These transformations provide access to β-amino alcohols, β-amino acids, and β-amino amides, respectively, which are important structural motifs in many natural products and synthetic compounds.

For example, the enantiomerically pure (R)-methyl 3-aminobutanoate is a precursor to (R)-3-aminobutyric acid, a key component in the synthesis of certain pharmaceuticals. mdpi.comresearchgate.net The ability to perform these derivatizations with high efficiency and stereochemical fidelity is essential for the application of this compound in complex molecule synthesis.

Reaction Pathway Elucidation and Kinetic Investigations

The study of reaction pathways and kinetics for this compound is crucial for optimizing its synthesis and derivatization. Research has predominantly focused on biocatalytic transformations, where the stereochemistry of the molecule plays a central role. These investigations provide deep insights into enzyme mechanisms and the factors governing reaction rates and selectivity.

Enzymatic Kinetic Resolution Pathways

The kinetic resolution of racemic this compound and its derivatives is a well-explored area, primarily utilizing lipases. Lipase B from Candida antarctica (Cal-B) has been identified as a particularly effective biocatalyst for this purpose. researchgate.net The reaction pathways typically involve enantioselective N-acylation or hydrolysis.

In one common pathway, racemic N-protected this compound undergoes transesterification catalyzed by Cal-B. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netutupub.fi The choice of the acylating agent and the N-protecting group on the amine can influence the reaction's efficiency and enantioselectivity. Studies have shown that Cal-B exhibits high enantioselectivity (E > 98) in the transesterification of N-protected this compound. researchgate.net The reaction is influenced more by the substituent at the β-position of the substrate than by the nature of the N-protecting group. researchgate.net

Another pathway is the enantioselective hydrolysis of the ester group, also catalyzed by lipases. For instance, lipase from Pseudomonas cepacia has been used for the optimal hydrolysis of the ester group in β-amino esters, demonstrating high activity and enantioselectivity. researchgate.net These enzymatic strategies are pivotal for producing enantiomerically pure (R)- and (S)-methyl 3-aminobutanoate, which are valuable chiral building blocks in pharmaceutical synthesis.

| Reaction Type | Biocatalyst | Key Findings | Reference |

| Enzymatic N-acylation | Candida antarctica lipase B (Cal-B) | Catalyzes enantioselective N-acylation of ethyl 3-aminobutanoate in neat butyl butanoate. | utupub.fi |

| Enzymatic Transesterification | Candida antarctica lipase B (Cal-B) | Resolves racemic N-protected β³-amino methyl esters with high conversion and high enantioselectivity (E > 98). | researchgate.net |

| Enzymatic Hydrolysis | Pseudomonas cepacia lipase | Identified as an optimal process for the hydrolysis of the ester group in β-amino esters, showing high activity and enantioselectivity. | researchgate.net |

Transaminase-Mediated Amine Borrowing Cascade

A sophisticated reaction pathway involving this compound is the "amine borrowing" shuttle catalysis mediated by transaminases (ATAs). This methodology enables the intermolecular transfer of an amine group to generate reactive intermediates in situ. researchgate.netacs.org

In a model system, (R)-methyl 3-aminobutanoate serves as the amine donor. acs.org The reaction is initiated by a transaminase (e.g., ATA117) which transfers the amino group from (R)-methyl 3-aminobutanoate to an α-diketone acceptor. This generates two key intermediates: a β-ketoester (from the this compound backbone) and an α-aminoketone (from the α-diketone). researchgate.net These intermediates then undergo a spontaneous, irreversible condensation and cyclization—a biocatalytic equivalent of the Knorr pyrrole synthesis—to form a highly substituted pyrrole. researchgate.netacs.org

Kinetic investigations of this cascade focus on optimizing reaction conditions such as pH, enzyme loading, and substrate concentration to maximize conversion. Studies found that optimal conditions for the reaction between an α-diketone and ethyl 3-aminobutanoate were an enzyme loading of 5 mg/mL at pH 9. acs.org The reversibility of the initial enzymatic transamination, coupled with the irreversible cyclization, drives the reaction equilibrium towards the final product, ensuring high conversion rates. researchgate.net

| Amine Donor | Diketone Acceptor | Product | Conversion (%) | Reference |

| (R/S)-ethyl 3-aminobutanoate | 1-phenylpropane-1,2-dione | 2-methyl-5-phenyl-3-ethoxycarbonyl-4-methylpyrrole | 99 | acs.org |

| (R/S)-ethyl 3-aminobutanoate | 1-(4-chlorophenyl)propane-1,2-dione | 2-methyl-5-(4-chlorophenyl)-3-ethoxycarbonyl-4-methylpyrrole | 99 | acs.org |

| (R/S)-ethyl 3-aminobutanoate | 1-(4-methoxyphenyl)propane-1,2-dione | 2-methyl-5-(4-methoxyphenyl)-3-ethoxycarbonyl-4-methylpyrrole | 99 | acs.org |

| (R)-methyl 3-aminobutanoate | 1-(3-chlorophenyl)propane-1,2-dione | 2-methyl-5-(3-chlorophenyl)-3-methoxycarbonyl-4-methylpyrrole | 95 | researchgate.netacs.org |

Applications of Methyl 3 Aminobutanoate As a Chiral Building Block in Complex Molecule Synthesis

Precursor to Chiral β-Amino Acids and their Derivatives

Chiral β-amino acids are crucial components in the development of pharmaceuticals and agrochemicals due to their ability to form stable secondary structures in peptides. Methyl 3-aminobutanoate serves as a readily available precursor for a variety of stereoselective β-amino acid derivatives.

Enzymatic resolution is a common method to obtain enantiomerically pure β-amino acids from racemic mixtures of their esters. For instance, lipases, such as Candida antarctica lipase (B570770) B, are used for the enantiospecific transesterification or hydrolysis of racemic β-amino methyl esters. This process allows for the separation of enantiomers, yielding optically pure compounds.

Furthermore, the amino and ester functionalities of this compound can be chemically modified to introduce a wide array of substituents, leading to a diverse library of chiral β-amino acid derivatives. These derivatives are instrumental as starting materials, chiral auxiliaries, and catalysts in organic synthesis.

| Derivative | Synthetic Method | Key Reagents/Catalysts |

|---|---|---|

| Enantiomerically Pure (R)- or (S)-Methyl 3-aminobutanoate | Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) |

| N-Protected this compound | N-Protection | Boc-anhydride, Fmoc-Cl |

| (R)-3-Aminobutanoic acid | Ester Hydrolysis | Aqueous acid or base |

Synthesis of β-Peptides and Peptoid Architectures

β-Peptides, which are polymers of β-amino acids, have garnered significant attention due to their unique structural properties and resistance to enzymatic degradation compared to their α-peptide counterparts. The incorporation of this compound and its derivatives into peptide chains allows for the construction of novel β-peptide and peptoid architectures with well-defined secondary structures like helices, sheets, and turns.

The synthesis of these molecules typically follows standard solid-phase or solution-phase peptide coupling methodologies. The presence of the extra carbon atom in the backbone of β-peptides, introduced by building blocks like this compound, leads to different folding patterns and functionalities. An α,β-hybrid peptide containing L-Phe and methyl-3-aminocrotonate residues has been shown to adopt a turn-like conformation. thesciencein.org These unique structural motifs are of great interest in the design of bioactive ligands and novel biomaterials.

Intermediate in the Preparation of Chiral β-Amino Alcohols

Chiral β-amino alcohols are another class of valuable intermediates in pharmaceutical synthesis, serving as building blocks for chiral auxiliaries and ligands in asymmetric synthesis. nih.gov this compound can be readily converted to the corresponding chiral β-amino alcohol, 3-aminobutanol, through the reduction of its methyl ester group.

This reduction is typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. For example, methyl (R)-3-aminobutanoate can be hydrogenated using a ruthenium complex to yield (R)-3-aminobutan-1-ol. google.com The resulting chiral β-amino alcohols are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds.

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of many approved drugs. nbinno.com this compound can serve as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic systems. The amino and ester groups can participate in cyclization reactions to form rings of different sizes.

For example, chiral β-enamino esters, which can be prepared from methyl propiolate and chiral amines, undergo aza-annulation reactions with acryloyl chloride to afford chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates in good yields. researchgate.net This demonstrates the utility of β-amino esters in constructing complex heterocyclic frameworks.

Key Intermediate in Pharmaceutical Synthesis

The versatility of this compound as a chiral building block is highlighted by its application as a key intermediate in the synthesis of several important pharmaceutical agents.

Dolutegravir is a potent HIV integrase inhibitor used in the treatment of HIV-1 infection. derpharmachemica.com A crucial step in the synthesis of Dolutegravir is the coupling of a complex pyridine derivative with a chiral side chain. The key chiral intermediate for this side chain is (R)-3-aminobutanol. derpharmachemica.comeurekaselect.com

Methyl (R)-3-aminobutanoate is a direct precursor to (R)-3-aminobutanol. google.com The synthesis involves the reduction of the methyl ester of enantiomerically pure this compound. Various methods have been developed for this reduction, including the use of ruthenium catalysts. google.com The availability and efficient conversion of this compound to this key intermediate are critical for the large-scale production of Dolutegravir. vcu.edu

| Precursor | Intermediate | Final Product | Synthetic Transformation |

|---|---|---|---|

| Methyl (R)-3-aminobutanoate | (R)-3-Aminobutanol | Dolutegravir | Reduction of methyl ester |

The structural motifs derived from this compound, namely chiral β-amino acids and β-amino alcohols, are integral components of various protease inhibitors and neuromodulators. Viral proteases are a significant target for drug development, particularly in the context of viral maturation. nih.govnih.gov The unique conformations adopted by β-peptides can mimic the transition states of protease substrates, leading to potent and selective inhibition.

While direct synthesis of specific protease inhibitors or neuromodulators starting from this compound is not extensively detailed in the provided search results, the fundamental role of its derivatives as building blocks is well-established. The ability to generate a diverse range of chiral β-amino acids from this precursor allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents targeting proteases and neuronal receptors.

Components in the Synthesis of Penem Antibiotics

Penem antibiotics are a class of β-lactam antibiotics characterized by a fused β-lactam and thiazoline ring system. The synthesis of these complex molecules often relies on chiral building blocks to establish the correct stereochemistry, which is crucial for their antibacterial activity.

(R)-3-aminobutanol has been identified as an important intermediate in the synthesis of certain penem antibiotics. This chiral alcohol can be readily prepared from (R)-3-aminobutyric acid, which is a close chemical relative of Methyl (R)-3-aminobutanoate. The synthesis typically involves the esterification of the carboxylic acid, followed by reduction of the resulting ester to the corresponding alcohol. Therefore, Methyl (R)-3-aminobutanoate can be seen as a direct precursor to this key chiral intermediate. The synthesis of key azetidinone intermediates, which form the core of penem and carbapenem antibiotics, has been accomplished from precursors like (R)-ethyl 3-hydroxybutanoate, highlighting the utility of chiral four-carbon building blocks derived from the 3-aminobutanoate scaffold googleapis.com. A patent for the synthesis of (R)-3-aminobutanol explicitly starts with (R)-3-aminobutyric acid, which is first esterified and then reduced, underscoring the role of the ester in this synthetic pathway google.com.

Table 1: Role of this compound Precursors in Penem Synthesis

| Precursor Compound | Derived Intermediate | Application |

| (R)-3-Aminobutyric Acid | (R)-3-Aminobutanol | Key intermediate for the synthesis of penem antibiotics google.com. |

| Methyl (R)-3-aminobutanoate | (R)-3-Aminobutanol | Direct precursor via reduction. |

| (R)-ethyl 3-hydroxybutanoate | 4-acetoxy-3-[1′(R)-tert-butyldimethylsilyloxyethyl] azetidin-2-one | Key intermediate for penem and carbapenem core structures googleapis.com. |

Intermediates for Cardiovascular Therapeutics (e.g., Sacubitril)

Sacubitril, a neprilysin inhibitor used in the treatment of heart failure, is a complex molecule with multiple stereocenters. Its synthesis requires precise control of stereochemistry, often achieved through the use of chiral intermediates.

In certain enzymatic approaches to Sacubitril's key intermediates, derivatives of 3-aminobutanoic acid play a crucial role. A patent describing the synthesis of a chiral amine precursor to Sacubitril outlines a biocatalytic method involving a transaminase enzyme. In this process, a prochiral ketone is converted into a stereospecific amine. The reaction requires an "amino donor" to provide the amine group. The patent explicitly lists "3-aminobutyrate" as a potential amino donor for this key stereoselective transformation chemicalbook.com. This biocatalytic step is advantageous for establishing the required chirality at one of the centers in an efficient and environmentally friendly manner, making 3-aminobutanoate a valuable component in the manufacturing process of this important cardiovascular drug chemicalbook.com.

Table 2: Application of 3-Aminobutanoate in Sacubitril Intermediate Synthesis

| Synthetic Step | Enzyme | Role of 3-Aminobutanoate | Resulting Intermediate |

| Asymmetric Amination | Transaminase | Serves as an amino donor chemicalbook.com. | Chiral amine precursor for Sacubitril chemicalbook.com. |

Building Blocks for Hepatitis B Virus (HBV) Therapeutics

The development of therapeutics for chronic Hepatitis B Virus (HBV) infection is a major focus of modern medicinal chemistry. One promising class of antiviral agents is the Capsid Assembly Modulators (CAMs), which disrupt the normal formation of the viral capsid, a crucial step in the virus's life cycle.

Derivatives of 3-aminobutanoic acid are used as building blocks in the synthesis of a specific class of CAMs known as heteroaryldihydropyrimidines (HAPs). For example, the synthesis of a deazaheteroaryldihydropyrimidine analogue involves a cyclocondensation reaction using ethyl (E,Z)-3-aminobut-2-enoate as a key starting material . This compound is a direct derivative of this compound, featuring a double bond in the carbon backbone. The use of such building blocks allows for the efficient construction of the complex heterocyclic core structure characteristic of HAP-type CAMs chimia.ch. These modulators induce the formation of incorrectly assembled capsid products, thereby inhibiting viral replication and representing a promising therapeutic strategy chimia.ch.

Table 3: this compound Derivatives in HBV Therapeutic Synthesis

| Derivative | Therapeutic Class | Mechanism of Action |

| Ethyl (E,Z)-3-aminobut-2-enoate | Capsid Assembly Modulators (CAMs) | Induces formation of incorrectly assembled viral capsids . |

General Chiral Drug Candidate Development

Chiral β-amino acids and their esters, such as this compound, are recognized as fundamental building blocks in the development of a wide array of drug candidates. Their incorporation into molecular structures can significantly influence pharmacological activity, binding affinity, and metabolic stability.

The utility of these chiral intermediates stems from their presence in numerous biologically active molecules and their versatility in synthesis chemicalbook.com. They serve as precursors for various pharmacologically active heterocyclic compounds with antiviral, anti-inflammatory, and antibacterial properties chemicalbook.com. For instance, enantiomerically pure β-amino acids are crucial scaffolds in the design of novel antibiotics and anticancer agents like Taxol nih.gov. The development of efficient methods, including enzymatic resolutions, to obtain enantiomerically pure β-amino esters and acids is a key focus of research, as it provides access to these valuable chiral building blocks for the synthesis of new drug entities nih.govwipo.int. Biocatalytic processes are frequently employed to prepare these chiral intermediates for pharmaceuticals in high enantiomeric excess.

Formation of Diaminobutanoic Acid Stereoisomers

2,3-Diaminobutanoic acid (DAB) is a non-proteinogenic amino acid that is a structural component of several peptide antibiotics and other biologically active molecules. The synthesis of specific stereoisomers of DAB is a significant challenge due to the presence of two adjacent chiral centers.

Asymmetric synthetic routes to these stereoisomers often utilize chiral β-amino esters as starting materials. For example, the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid can be achieved from precursors like tert-butyl (3S,αS)-3-N-benzyl-N-α-methylbenzylaminobutanoate. The general strategy involves the stereoselective introduction of a second nitrogen-containing functional group (such as an azide) at the α-position (C2) of the β-amino ester scaffold. This is often accomplished by generating an enolate of the β-amino ester and then reacting it with an electrophilic nitrogen source. Subsequent chemical manipulations, including reduction of the azide (B81097) and deprotection steps, yield the desired diaminobutanoic acid diastereomers with high enantiomeric and diastereomeric purity. These methods demonstrate the utility of the β-amino ester framework as a template for constructing vicinal diamine functionalities.

Stereochemical Control and Enantiopurity Assessment in Research

Methodologies for Achieving High Enantiomeric Excess

High enantiomeric excess (ee) of methyl 3-aminobutanoate is primarily achieved through asymmetric synthesis. This approach aims to create a single enantiomer directly, bypassing the need to resolve a racemic mixture. One effective strategy involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. For instance, the addition of a homochiral lithium amide, such as lithium N-benzyl-N-α-methylbenzylamide, to tert-butyl crotonate can yield the corresponding β-amino ester with high diastereoselectivity. Subsequent chemical transformations can then convert this intermediate into the desired enantiomer of the amino ester. In a documented synthesis of a related compound, tert-butyl (3S,αS)-3-N-benzyl-N-α-methylbenzylaminobutanoate, a diastereomeric excess (de) of over 95% was achieved, which directly translates to a high enantiomeric excess upon removal of the chiral auxiliary.

Enzymatic methods also offer a powerful route to high enantiopurity. (R)-selective transaminases can be engineered for the asymmetric synthesis of chiral amines from prochiral ketones. While not directly producing the ester, these enzymes can generate the chiral amine precursor, (R)-3-aminobutanol, which can then be esterified to yield (R)-methyl 3-aminobutanoate. Protein engineering strategies, such as reshaping the substrate-binding pocket of a transaminase from Fodinicurvata sediminis, have been shown to significantly improve catalytic efficiency and substrate acceptance for challenging substrates, providing a pathway to enantiopure building blocks like the one required for this compound.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. This method is particularly effective when catalyzed by enzymes like lipases, which can exhibit high enantioselectivity.

In the context of β-amino esters, lipases are employed to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the unreacted enantiomer enriched. For example, lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL) are known to resolve racemic amino acid esters with high efficiency. The process typically involves the acylation of the amino group or hydrolysis of the ester group. In a typical resolution of a racemic amino ester, the lipase will acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, using an acyl donor like vinyl acetate. This results in a mixture of the acylated (R)-ester and the unreacted (S)-ester, which can then be separated by standard chromatographic techniques. The enantiomeric ratio (E), a measure of the enzyme's selectivity, can often exceed 200 in these resolutions, indicating a highly efficient separation.

The table below illustrates a representative enzymatic kinetic resolution for a generic racemic β-amino ester, highlighting the parameters involved.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Acetonitrile | ~50 | >99 | >99 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Ethyl Acetate | Diisopropyl ether | ~50 | >98 | >98 | >150 |

Advanced Analytical Techniques for Chiral Purity Determination

Once an enantioenriched sample of this compound is obtained, its chiral purity must be accurately determined. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For β-amino esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. Columns like Chiralpak® and Chiralcel® are widely used. The mobile phase composition is critical for achieving separation and is typically a mixture of an alkane (like n-hexane or heptane) and an alcohol (like 2-propanol or ethanol). For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution. Alternatively, derivatization of the amino group with a chromophoric or fluorophoric reagent can enhance detection and sometimes improve chiral recognition on the CSP.

Table 2: Example Chiral HPLC Method Parameters for β-Amino Ester Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, a powerful tool for structural elucidation, can be adapted to determine enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral resolving agent is required. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

A common approach involves the use of lanthanide-based chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)₃). When added to a solution of the analyte, this reagent forms transient diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, causing the signals of corresponding protons in the NMR spectrum to appear at different chemical shifts. For this compound, protons close to the chiral center, such as the methyl ester protons or the α-protons, would be expected to show resolved signals for the R and S enantiomers in the presence of the shift reagent. The enantiomeric excess can then be calculated by integrating the areas of these separated peaks. wikipedia.org

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property is known as optical activity. Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise.

The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). If the specific rotation of the pure enantiomer is known, the enantiomeric excess (% ee) of a mixture can be determined by measuring the observed rotation (α_obs) of the sample and applying the following formula:

% ee = ([α]_obs / [α]_max) * 100

Where [α]_max is the specific rotation of the pure enantiomer. While this method is straightforward, its accuracy depends on the purity of the sample, as highly rotating impurities can significantly affect the measurement. A specific rotation value for enantiomerically pure this compound was not available in the consulted literature, which is a prerequisite for using this method for quantitative ee determination.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

GC-MS is a highly sensitive technique for separating and identifying volatile compounds. However, amino esters like this compound are often not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to increase volatility and thermal stability.

For chiral analysis, this derivatization can be performed with either an achiral or a chiral reagent. If an achiral reagent is used, the resulting derivatives are then separated on a chiral capillary column. A common procedure involves the acylation of the amino group. For example, reacting the amino ester with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate (HFBCF) converts the polar amino group into a less polar, more volatile amide. The resulting N-acylated derivatives of the (R) and (S)-methyl 3-aminobutanoate can then be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-L-Val). The mass spectrometer serves as a detector, confirming the identity of the eluting peaks. The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers.

Table 3: General Workflow for Chiral GC-MS Analysis

| Step | Description | Example Reagent/Column |

|---|---|---|

| 1. Derivatization | Reaction of the amino group to increase volatility. | Heptafluorobutyl chloroformate (HFBCF) in an organic-aqueous medium. |

| 2. Extraction | Extraction of the derivatized product into an organic solvent. | Isooctane or Hexane. |

| 3. GC Separation | Injection into a GC equipped with a chiral capillary column. | Chirasil-L-Val column. |

| 4. MS Detection | Mass spectrometric analysis of the separated enantiomers. | Electron Ionization (EI) with Selected Ion Monitoring (SIM). |

Capillary Electrophoresis (CE) and CE-LIF

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the chiral separation and enantiopurity assessment of a wide range of compounds, including amino acids and their derivatives. Its high efficiency, short analysis time, and low sample and reagent consumption make it an attractive alternative to more traditional methods like chiral High-Performance Liquid Chromatography (HPLC).

For the enantioselective analysis of this compound, a common approach involves the use of chiral selectors that are added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and thus, their separation.

Research Findings:

While specific studies detailing the chiral separation of this compound by CE are not extensively documented in publicly available literature, methods developed for structurally similar β-amino acids and their esters provide a strong basis for a viable analytical approach. Sulfated β-cyclodextrin has proven to be a particularly effective chiral selector for a variety of chiral compounds in CE. nih.gov

A hypothetical, yet scientifically grounded, CE method for the enantiomeric separation of this compound would likely involve the following parameters:

| Parameter | Condition | Rationale |

| Capillary | Fused silica, 50 µm i.d., 30-50 cm total length | Standard for high-efficiency separations. |

| Background Electrolyte | 25-50 mM Phosphate or Borate buffer, pH 2.5-4.5 | Provides buffering capacity and controls the electroosmotic flow (EOF). A low pH ensures the amine group is protonated. |

| Chiral Selector | 10-20 mM Sulfated-β-cyclodextrin | Forms inclusion complexes with the enantiomers, leading to differential migration. |

| Voltage | 15-25 kV | Drives the electrophoretic separation. |

| Temperature | 20-25 °C | Maintains consistent viscosity and mobility. |

| Detection | UV absorbance at 200-210 nm | Direct detection of the ester carbonyl group. |

| Injection | Hydrodynamic (pressure) injection | Introduces a small, well-defined sample plug. |

CE-LIF (Laser-Induced Fluorescence):

For enhanced sensitivity, especially when dealing with trace amounts of one enantiomer in the presence of a large excess of the other, Capillary Electrophoresis coupled with Laser-Induced Fluorescence (CE-LIF) detection is the method of choice. nih.govnih.gov Since this compound is not natively fluorescent, a pre-capillary derivatization step with a fluorescent tag is necessary.

Common derivatizing agents for primary amines include:

Fluorescein isothiocyanate (FITC)

Naphthalene-2,3-dicarboxaldehyde (NDA)

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

The derivatization reaction creates a fluorescent product that can be excited by a specific laser wavelength, and the emitted fluorescence is detected, offering significantly lower limits of detection compared to UV absorbance. sciex.com The separation principles remain the same as in conventional CE, with the chiral selector in the background electrolyte enabling the resolution of the derivatized enantiomers.

Impact of Stereoisomerism on Synthetic Utility and Biological Relevance

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound has profound implications for their roles in both chemical synthesis and biological systems.

Synthetic Utility:

The primary synthetic utility of enantiomerically pure this compound lies in its role as a chiral building block for the synthesis of more complex molecules, particularly pharmaceuticals. The specific stereochemistry of the starting material directly dictates the stereochemistry of the final product, which is often crucial for its desired therapeutic effect.

A significant application of (R)-Methyl 3-aminobutanoate is as a key intermediate in the synthesis of the antiretroviral drug Dolutegravir , an integrase inhibitor used in the treatment of HIV infection. The synthesis of Dolutegravir requires the specific (R)-configuration at the aminobutanoate moiety to ensure the correct three-dimensional structure of the final drug molecule, which is essential for its binding to the HIV integrase enzyme.

The demand for enantiomerically pure (R)-Methyl 3-aminobutanoate has driven the development of various stereoselective synthetic methods, including:

Enzymatic kinetic resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of 3-aminobutanoic acid or its ester, allowing for the separation of the two enantiomers. nih.gov

Asymmetric hydrogenation: Catalytic asymmetric hydrogenation of a suitable prochiral precursor can yield the desired enantiomer with high enantiomeric excess.

Synthesis from the chiral pool: Starting from readily available chiral molecules, such as (R)-3-hydroxybutanoic acid, multi-step syntheses can be devised to produce (R)-Methyl 3-aminobutanoate.

A Chinese patent describes a synthesis method for (R)-3-aminobutanol starting from (R)-3-aminobutyric acid via the formation of (R)-methyl 3-aminobutyrate, achieving a high purity and an enantiomeric excess (ee) of 99.9%. google.com This highlights the industrial importance of obtaining this specific enantiomer in a highly pure form.

| Enantiomer | Synthetic Application | Significance |

| (R)-Methyl 3-aminobutanoate | Precursor to Dolutegravir | Essential for the correct stereochemistry and therapeutic activity of the final drug. |

| (S)-Methyl 3-aminobutanoate | Chiral building block for other complex molecules | Provides access to the opposite stereochemical series for drug discovery and development. |

Biological Relevance:

The interaction of small molecules with biological systems, such as enzymes and receptors, is highly dependent on their stereochemistry. The chiral nature of these biological macromolecules often leads to stereospecific binding, where one enantiomer of a chiral molecule fits much better into the binding site than the other, resulting in different biological activities.

While specific, comparative biological studies on the individual enantiomers of this compound are not widely reported, general principles of pharmacology and biochemistry suggest that the (R) and (S) forms could exhibit different effects. For instance, if this compound were to interact with a specific enzyme, one enantiomer might act as a substrate or inhibitor, while the other could be inactive or interact with a different biological target altogether.

This principle of differential biological activity is well-established for a vast number of chiral drugs, where one enantiomer is therapeutically active (the eutomer) and the other is less active or may even cause undesirable side effects (the distomer).

Given that (R)-Methyl 3-aminobutanoate is a component of the biologically active molecule Dolutegravir, it is the (R)-stereochemistry that is recognized by the relevant biological machinery in the context of HIV treatment. The (S)-enantiomer, if incorporated into the drug structure, would likely result in a significantly less potent or inactive compound.

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of Methyl 3-aminobutanoate, which dictate its reactivity and selectivity. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict sites susceptible to nucleophilic or electrophilic attack.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is typically localized around the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO is centered on the carbonyl carbon of the ester group, marking it as the primary site for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, regions of negative potential (red/yellow) are concentrated around the carbonyl oxygen and the nitrogen atom, signifying areas with high electron density that are attractive to electrophiles. Regions of positive potential (blue) are found around the amino hydrogens and the methyl group protons, indicating sites susceptible to nucleophilic interaction.